

Technical Guide: Spectral Analysis of 2-Bromo-3-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-methylpyridine

Cat. No.: B1292714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2-Bromo-3-fluoro-6-methylpyridine** (CAS No: 374633-36-0).[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR, MS, and IR spectroscopy, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Properties:

- Molecular Formula: C₆H₅BrFN[1][3]
- Molecular Weight: 190.01 g/mol [1][3]
- Physical State: Solid[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Bromo-3-fluoro-6-methylpyridine**, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the arrangement of atoms.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **2-Bromo-3-fluoro-6-methylpyridine**. These predictions are based on the analysis of similar pyridine derivatives and general NMR principles.^{[4][5][6][7][8][9]}

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	2.4 - 2.6	s	-
H-4	7.2 - 7.5	t	J(H-F) \approx 8-10, J(H-H) \approx 8-9
H-5	7.6 - 7.9	d	J(H-H) \approx 8-9

Table 2: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	138 - 142 (d, J(C-F) \approx 15-20 Hz)
C-3	155 - 160 (d, J(C-F) \approx 240-260 Hz)
C-4	125 - 130 (d, J(C-F) \approx 5-10 Hz)
C-5	140 - 145
C-6	158 - 162
CH ₃	20 - 25

Table 3: Predicted ^{19}F NMR Data

Fluorine	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
F-3	-110 to -130	d	J(F-H) \approx 8-10

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a pyridine derivative like **2-Bromo-3-fluoro-6-methylpyridine** is as follows:[10]

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional ^{19}F NMR spectrum.[11][12]
 - ^{19}F is a high abundance nucleus, so acquisition times are comparable to ^1H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane for ^1H and ^{13}C NMR, CFCl_3 for ^{19}F NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

For **2-Bromo-3-fluoro-6-methylpyridine**, the key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14]

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (predicted)	Relative Abundance
[M] ⁺ (with ⁷⁹ Br)	189	~100%
[M+2] ⁺ (with ⁸¹ Br)	191	~98%

Experimental Protocol for Mass Spectrometry

A general procedure for analyzing a solid organic compound using mass spectrometry is:[15]

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via an infusion pump for techniques like electrospray ionization (ESI).
- Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for volatile compounds, while ESI or matrix-assisted laser desorption/ionization (MALDI) are suitable for less volatile or fragile molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a useful tool for identifying functional groups.

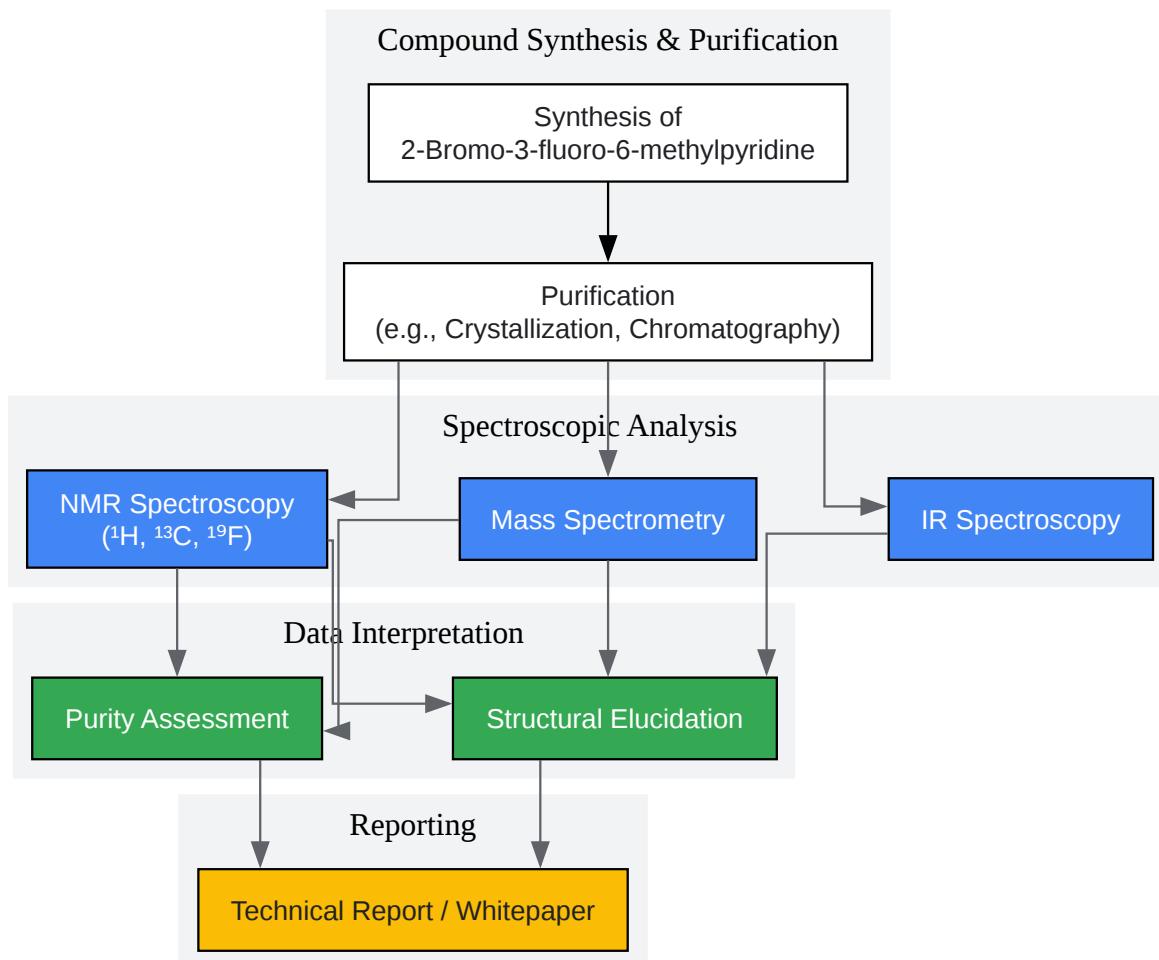
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Bromo-3-fluoro-6-methylpyridine** is expected to show characteristic absorption bands for the pyridine ring, C-H, C-F, and C-Br bonds.

Table 5: Predicted Infrared (IR) Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)
Aromatic C-H stretch	3000 - 3100
Aliphatic C-H stretch (CH ₃)	2850 - 3000
C=N and C=C stretch (pyridine ring)	1400 - 1600
C-F stretch	1000 - 1300
C-Br stretch	500 - 600

Experimental Protocol for Infrared (IR) Spectroscopy


For a solid sample like **2-Bromo-3-fluoro-6-methylpyridine**, the following attenuated total reflectance (ATR) or thin film method can be used:[16][17][18][19][20]

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (Thin Film):
 - Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
 - Drop the solution onto a salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the sample (ATR unit or salt plate) in the sample compartment of the FT-IR spectrometer.
 - Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the familiar IR spectrum of absorbance or transmittance versus wavenumber.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like **2-Bromo-3-fluoro-6-methylpyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0 [sigmaaldrich.com]

- 2. 2-Bromo-3-fluoro-6-methylpyridine - [nashpharmatech.com]
- 3. 2-Bromo-3-fluoro-6-methylpyridine | CymitQuimica [cymitquimica.com]
- 4. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ¹⁹Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. 2-Fluoro-3-methylpyridine(2369-18-8) ¹³C NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. colorado.edu [colorado.edu]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. amherst.edu [amherst.edu]
- 18. webassign.net [webassign.net]
- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Bromo-3-fluoro-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292714#2-bromo-3-fluoro-6-methylpyridine-spectral-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com